Cas no 37801-47-1 (Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-chloro-1-ethyl-3-methyl-, ethyl ester
- Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
- ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
- ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Bionet2_001411
- MLS000696523
- FGEWDVKPONESEB-UHFFFAOYSA-N
- HMS2721C16
- HMS1368A03
- PB30812
- SMR000336635
- 1H-Pyrazol
- 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
- 4-chloro-1-ethyl-3
- MFCD04124526
- Ethyl4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
- SY099823
- AKOS005081546
- SCHEMBL583300
- SR-01000307088
- 37801-47-1
- DTXSID301331578
- 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester
- 12W-0020
- 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]-pyridine-5-carboxylic acid ethyl ester
- CHEMBL1481872
- SR-01000307088-1
- P10298
- CS-0049468
- AMY35251
- Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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- MDL: MFCD04124526
- Inchi: 1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3
- InChI Key: FGEWDVKPONESEB-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=CN=C2C=1C(C)=NN2CC
Computed Properties
- Exact Mass: 267.0774544g/mol
- Monoisotopic Mass: 267.0774544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57
- XLogP3: 2.4
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 123969-1g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate, 95+% |
37801-47-1 | 95+% | 1g |
$644.00 | 2023-09-07 | |
| Chemenu | CM313915-1g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 95+% | 1g |
$323 | 2021-08-18 | |
| Chemenu | CM313915-5g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 95+% | 5g |
$1070 | 2021-08-18 | |
| Chemenu | CM313915-10g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 95+% | 10g |
$1867 | 2021-08-18 | |
| Apollo Scientific | OR32351-1g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 95% | 1g |
£602.00 | 2025-02-20 | |
| Chemenu | CM313915-1g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 95%+ | 1g |
$131 | 2023-01-03 | |
| Chemenu | CM313915-5g |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 95%+ | 5g |
$454 | 2023-01-03 | |
| eNovation Chemicals LLC | D573148-1G |
ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 97% | 1g |
$165 | 2024-07-21 | |
| eNovation Chemicals LLC | D573148-5G |
ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 97% | 5g |
$515 | 2024-07-21 | |
| eNovation Chemicals LLC | D573148-10G |
ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
37801-47-1 | 97% | 10g |
$840 | 2024-07-21 |
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Suppliers
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 37801-47-1): A Comprehensive Overview
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 37801-47-1) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazolo[3,4-b]pyridine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The unique structural features of this molecule, including its chloro and ethyl substituents, contribute to its remarkable chemical and pharmacological properties.
The synthesis of Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the carboxylate group at the 5-position enhances the compound's solubility in polar solvents, making it more amenable to various biochemical assays. This characteristic is particularly valuable in drug discovery pipelines where solubility is a critical factor for oral bioavailability.
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as scaffolds for developing novel therapeutic agents. Specifically, compounds with similar structures to Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have shown promise in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases. For instance, a recent publication demonstrated that derivatives of this class exhibit potent activity against Janus kinase (JAK) enzymes, which are implicated in autoimmune disorders such as rheumatoid arthritis.
The chloro substituent at the 4-position of the pyrazolo[3,4-b]pyridine ring is particularly noteworthy as it can serve as a handle for further functionalization through cross-coupling reactions. This reactivity has been exploited in the development of libraries of diversified compounds for high-throughput screening (HTS) campaigns. Researchers have leveraged this property to generate novel analogs with enhanced binding affinity and selectivity for biological targets.
In addition to its pharmacological potential, Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been investigated for its role in chemical biology studies. Its ability to modulate specific signaling pathways has made it a valuable tool for elucidating the mechanisms of various diseases. For example, studies have shown that this compound can interact with proteins involved in cell cycle regulation, offering insights into potential therapeutic strategies for cancer.
The ethyl and methyl groups on the pyrazolo[3,4-b]pyridine core contribute to the steric environment of the molecule, influencing its interactions with biological targets. Computational modeling studies have been instrumental in understanding these interactions at an atomic level. By predicting binding modes and affinity scores, researchers can design more effective derivatives with optimized pharmacokinetic profiles.
The carboxylate group at the 5-position not only enhances solubility but also provides a site for further derivatization via ester hydrolysis or amidation reactions. This flexibility has allowed chemists to explore a wide range of structural modifications without compromising the core pharmacophore. Such modifications are crucial for tailoring compounds to specific therapeutic needs and improving their overall efficacy.
Recent advancements in synthetic methodologies have further streamlined the preparation of complex heterocyclic compounds like Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing intricate molecular frameworks efficiently. These methods have enabled the rapid assembly of libraries of pyrazolo[3,4-b]pyridine derivatives, accelerating the discovery process.
The biological activity of this compound has also been explored in preclinical models. Initial studies have shown promising results in animal models of inflammation and infection, suggesting its potential as a lead compound for further development. The ability to modulate key inflammatory pathways makes it an attractive candidate for treating chronic inflammatory diseases.
In conclusion, Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 37801-47-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms associated with this compound, underscoring its importance in drug discovery efforts.
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